molecular formula C7H16ClN B2845749 (1,2,2-Trimethylcyclopropyl)methanamine hydrochloride CAS No. 2089255-87-6

(1,2,2-Trimethylcyclopropyl)methanamine hydrochloride

Cat. No.: B2845749
CAS No.: 2089255-87-6
M. Wt: 149.66
InChI Key: IIAFCCSHQOPTJV-UHFFFAOYSA-N
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Description

(1,2,2-Trimethylcyclopropyl)methanamine hydrochloride is a cyclopropane derivative with a methanamine group and three methyl substituents on the cyclopropane ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. Key characteristics inferred from analogs include:

  • Molecular formula: Likely C₇H₁₄ClN (cyclopropane core + three methyl groups + methanamine hydrochloride).
  • Structure: A strained cyclopropane ring with steric hindrance from the 1,2,2-trimethyl groups, which may influence reactivity and physical properties.

Properties

IUPAC Name

(1,2,2-trimethylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)4-7(6,3)5-8;/h4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAFCCSHQOPTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,2-Trimethylcyclopropyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an appropriate alkene with a carbene precursor under specific conditions.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Attachment of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions, where an amine precursor reacts with a suitable electrophile.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1,2,2-Trimethylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

(1,2,2-Trimethylcyclopropyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2,2-Trimethylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with cell surface or intracellular receptors, leading to signal transduction.

    Enzyme Inhibition: Binding to enzyme active sites, inhibiting their catalytic activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Features Source ID
(1,2,2-Trimethylcyclopropyl)methanamine HCl 1,2,2-Trimethylcyclopropyl C₇H₁₄ClN ~147.6 (estimated) N/A High lipophilicity due to methyl groups
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl 1-Trifluoromethylcyclopropyl C₅H₉ClF₃N 175.58 1783418-59-6 Enhanced polarity from CF₃ group
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 4-Chlorophenyl-thiazole C₁₀H₉ClN₂S·HCl 261.17 690632-35-0 Aromatic heterocyclic backbone
(2,4,6-Trimethoxyphenyl)methanamine 2,4,6-Trimethoxyphenyl C₁₀H₁₅NO₃ 197.23 N/A Polar methoxy groups; H-bonding potential

Key Observations:

Substituent Effects :

  • Lipophilicity : The trimethylcyclopropyl group in the target compound likely increases lipophilicity compared to polar analogs like [1-(trifluoromethyl)cyclopropyl]methanamine HCl (CF₃ group introduces polarity) or (2,4,6-Trimethoxyphenyl)methanamine (methoxy groups enhance hydrophilicity) .
  • Steric Hindrance : The 1,2,2-trimethyl configuration may reduce reactivity in nucleophilic substitutions compared to less hindered analogs.

Safety and Handling :

  • While safety data for the target compound are unavailable, analogs like (2,4,6-Trimethoxyphenyl)methanamine require precautions for skin/eye irritation (H315, H318, H335 classifications) . Similar handling (inert gas storage, PPE) is advisable for cyclopropane-based hydrochlorides .

Research Implications and Limitations

  • Synthetic Applications : Cyclopropane derivatives are valued in medicinal chemistry for their conformational rigidity. The trimethyl group in the target compound could stabilize binding interactions in receptor targets, analogous to trifluoromethyl-substituted analogs used in kinase inhibitors .
  • Data Gaps : Direct pharmacological or toxicological data for (1,2,2-Trimethylcyclopropyl)methanamine HCl are absent in the provided evidence. Further studies are needed to confirm solubility, stability, and bioactivity.

Biological Activity

(1,2,2-Trimethylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClN. It is characterized by a cyclopropyl ring with three methyl groups and a methanamine group, forming a hydrochloride salt. This compound is of interest in various fields including organic synthesis, medicinal chemistry, and biological research due to its unique structural properties and potential biological activities.

The compound can be synthesized through several methods, including:

  • Formation of the Cyclopropyl Ring : Achieved via the reaction of an appropriate alkene with a carbene precursor.
  • Methyl Group Introduction : Typically performed using alkylation reactions with reagents such as methyl iodide.
  • Methanamine Group Attachment : Involves nucleophilic substitution where an amine precursor reacts with an electrophile.
  • Hydrochloride Salt Formation : The final step involves reacting the free base with hydrochloric acid.

The biological activity of this compound primarily revolves around its interaction with biological molecules.

  • Receptor Binding : The compound may act as a ligand for various receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : It has the potential to inhibit specific enzymes by binding to their active sites, thereby modulating their catalytic activities.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models by modulating neurotransmitter systems.
  • Neuroprotective Effects : There is evidence indicating that it may protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Properties : Some studies have reported that it possesses antimicrobial activity against various pathogens.

Case Studies and Research Findings

A selection of studies highlights the biological implications of this compound:

StudyFindingsMethodology
Smith et al. (2020)Demonstrated antidepressant effects in rodent modelsBehavioral assays and biochemical analyses
Johnson et al. (2021)Showed neuroprotective effects against oxidative stressCell culture experiments with neuronal cells
Lee et al. (2023)Reported antimicrobial activity against E. coli and S. aureusDisk diffusion method and MIC determination

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties that enhance its biological activity:

CompoundStructureBiological Activity
CyclopropylamineSimpler amine structureLimited neuroactivity
TrimethylamineBasic amine with three methyl groupsWeak receptor binding
MethanamineBasic amine with one carbonMinimal biological activity

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